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Compound of Interest

Compound Name:
Methyl 3-cyano-5-

hydroxybenzoate

CAS No.: 453565-76-9

Cat. No.: B1628936 Get Quote

Executive Summary
Methyl 3-cyano-5-hydroxybenzoate (CAS: 453565-76-9) is a critical pharmacophore scaffold,

serving as a key intermediate in the synthesis of metabotropic glutamate receptor (mGluR)

antagonists and next-generation HIF prolyl hydroxylase inhibitors (e.g., structural analogs of

Vadadustat/Roxadustat).

Despite its synthetic utility, the specific solubility landscape of this trisubstituted benzene

derivative is often under-documented in open literature. This guide provides a physicochemical

analysis, a predicted solubility landscape based on group contribution theory, and a self-

validating experimental protocol for generating the precise thermodynamic data required for

process scale-up.

Physicochemical Context & Structure-Property
Relationships
To predict solubility behavior and design purification processes, we must first deconstruct the

molecule's interaction potential.
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Property Value Process Implication

Molecular Weight 177.16 g/mol

Low MW facilitates high molar

solubility in compatible

solvents.

H-Bond Donor Phenolic -OH (C5)

Strong interaction with protic

solvents (MeOH, EtOH).

Increases MP relative to non-

hydroxy analogs.

H-Bond Acceptor Nitrile (-CN), Ester (-COOMe)
High affinity for polar aprotic

solvents (DMSO, DMF).

Dipole Moment High (Nitrile group)
Poor solubility in non-polar

alkanes (Hexane, Heptane).

Acidity (pKa) ~8.0–8.5 (Est.)

The electron-withdrawing nitrile

group increases the acidity of

the phenol, making solubility

pH-dependent in aqueous

media.

Mechanistic Insight: The "Solubility Switch"
The presence of the 3-cyano group significantly alters the solubility profile compared to the

parent Methyl 3-hydroxybenzoate. The nitrile group introduces a strong dipole, reducing

solubility in low-polarity solvents (Toluene) while enhancing solubility in dipolar aprotic solvents

(DMF, DMSO). This "push-pull" electronic effect creates a distinct solubility window ideal for

antisolvent crystallization.

Predicted Solubility Landscape
Note: The following data represents a predicted solubility profile derived from structural analogs

(Methyl 3-hydroxybenzoate, Methyl 3-cyano-4-hydroxybenzoate) and functional group

contribution methods. These values define the design space for experimental validation.

Table 1: Solvent Class Suitability & Process Utility
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Solvent Class
Representative
Solvent

Predicted Solubility
(25°C)

Process Utility

Polar Aprotic DMSO, DMF
Very High (>200

mg/mL)

Reaction Media: Ideal

for nucleophilic

substitutions (e.g.,

alkylation of the

phenolic OH). Difficult

to crystallize from

directly.

Polar Protic Methanol, Ethanol High (50–150 mg/mL)

Crystallization

Solvent: High

temperature

coefficient of solubility

makes these ideal for

cooling crystallization.

Ketones/Esters
Acetone, Ethyl

Acetate

Moderate (20–80

mg/mL)

Extraction/Washing:

Good balance for

liquid-liquid extraction

workups.

Aromatic Toluene Low (<10 mg/mL)

Antisolvent: Can be

used to drive

precipitation, though

often requires heating

to dissolve initially.

Alkanes Hexane, Heptane Insoluble (<1 mg/mL)

Antisolvent/Wash:

Excellent for removing

non-polar impurities

without product loss.

Aqueous Water
Very Low (<0.5

mg/mL)

Antisolvent: The most

sustainable

antisolvent for

Methanol/Ethanol

solutions.
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Validated Experimental Protocol: Dynamic Laser
Monitoring
For pharmaceutical applications, visual inspection is insufficient. We utilize a Dynamic Laser

Monitoring method to determine the Metastable Zone Width (MSZW), critical for controlling

crystal size distribution (CSD).

Workflow: Solubility & MSZW Determination

Weigh Solute & Solvent
(Gravimetric)

Heat to Dissolution
(0.5°C/min)

Laser Transmissivity = 100%
(Saturation Point T_sat)

Dissolution Cool at Controlled Rate
(0.5°C/min)

Laser Transmissivity Drop
(Nucleation Point T_nuc)

Recrystallization

Calculate MSZW
(T_sat - T_nuc)Next Mole Fraction

Click to download full resolution via product page

Caption: Dynamic Laser Monitoring workflow for precise determination of Saturation (T_sat)

and Nucleation (T_nuc) temperatures.

Step-by-Step Methodology
Preparation: Prepare 10 samples of Methyl 3-cyano-5-hydroxybenzoate in the target

solvent with mole fractions ranging from

to

.

Apparatus: Use a jacketed glass vessel equipped with a turbidity probe (or laser

transmission system) and overhead stirring (300 rpm).

Heating Phase: Heat the slurry at 0.5 K/min. Record

when laser transmission hits 100% (clear solution).

Cooling Phase: Immediately cool at 0.5 K/min. Record

when transmission drops (onset of turbidity).
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Validation: The difference

is the Metastable Zone Width. A narrow MSZW (<10°C) indicates rapid nucleation, requiring
careful cooling control during scale-up.

Thermodynamic Modeling
To translate experimental data into process parameters, fit the mole fraction solubility (

) vs. Temperature (

) data to the Modified Apelblat Equation. This model is the industry standard for correlating
solubility of semi-polar pharmaceutical intermediates.

The Modified Apelblat Model
: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical model parameters derived via regression analysis.

Why this matters:

Parameter B: Relates to the enthalpy of solution. A large negative B value indicates a steep

solubility curve, meaning cooling crystallization will be highly efficient (high yield).

Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis
For a simplified thermodynamic check, plot

vs

. The slope allows calculation of the dissolution enthalpy (

):

Positive
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: Endothermic dissolution (Solubility increases with T). This is expected for Methyl 3-cyano-
5-hydroxybenzoate.[1][2][3]

Process Development: Purification Strategy
Based on the physicochemical profile, the optimal purification method is a Cooling

Crystallization or Anti-solvent Crystallization.

Case Study: Methanol/Water Anti-Solvent System
This system leverages the high solubility in Methanol and the near-insolubility in Water.

Crude Reaction Mixture
(Contains Methyl 3-cyano-5-hydroxybenzoate)

Dissolve in Methanol
(Reflux @ 60°C)

Hot Filtration
(Remove insoluble salts)

Cool to 40°C
(Supersaturation Generation)

Slow Addition of Water
(Anti-solvent)

Controlled Nucleation
(Seed @ 35°C)

Filtration & Drying
(Vacuum Oven)
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Click to download full resolution via product page

Caption: Optimized Anti-solvent Crystallization workflow using Methanol (solvent) and Water

(anti-solvent).

Critical Control Points (CCPs):

Seeding: Seed with 1% pure crystals at 35°C to prevent "crashing out" (oiling out), which is a

common risk with ester/nitrile combinations.

Solvent Ratio: A final ratio of 1:1 to 1:2 (MeOH:Water) typically maximizes yield (>90%) while

rejecting polar impurities into the mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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